Peforelin

Swine Reproduction Estrus Synchronization Fertility Management

Peforelin is the only GnRH analogue with FSH-selective activity, proven to deliver 93.2% estrus response, superior piglet birth weight (+0.10 kg vs. eCG), and zero milk withdrawal in swine. Unlike generic GnRH agonists, its dose-dependent FSH-to-LH ratio directly enhances follicular recruitment and farrowing outcomes. For researchers, Peforelin replaces PMSG in mouse superovulation models with improved animal welfare compliance. Choose Peforelin when protocol precision and regulatory clean-label status are non-negotiable.

Molecular Formula C59H74N18O14
Molecular Weight 1259.3 g/mol
CAS No. 147859-97-0
Cat. No. B549837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeforelin
CAS147859-97-0
SynonymsGnRH-III
GnRH3
gonadoliberin-3
gonadotropin-releasing hormone (GnRH)-III
gonadotropin-releasing hormone-III
lamprey GnRH-III
lGnRH-III
pGlu-His-Trp-Ser-His-Asp-Trp-Lys-Pro-Gly-NH2
pyroglutamyl-histidyl-tryptophyl-seryl-histidyl-aspartyl-tryptophyl-lysyl-prolyl-glycinamide
Molecular FormulaC59H74N18O14
Molecular Weight1259.3 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8)C(=O)NCC(=O)N
InChIInChI=1S/C59H74N18O14/c60-16-6-5-12-40(59(91)77-17-7-13-47(77)58(90)66-27-48(61)79)70-52(84)41(18-31-23-64-37-10-3-1-8-35(31)37)72-56(88)45(22-50(81)82)75-55(87)44(21-34-26-63-30-68-34)74-57(89)46(28-78)76-53(85)42(19-32-24-65-38-11-4-2-9-36(32)38)71-54(86)43(20-33-25-62-29-67-33)73-51(83)39-14-15-49(80)69-39/h1-4,8-11,23-26,29-30,39-47,64-65,78H,5-7,12-22,27-28,60H2,(H2,61,79)(H,62,67)(H,63,68)(H,66,90)(H,69,80)(H,70,84)(H,71,86)(H,72,88)(H,73,83)(H,74,89)(H,75,87)(H,76,85)(H,81,82)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1
InChIKeyRTASYRSYWSLWJV-CSYZDTNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peforelin (CAS 147859-97-0): A GnRH Analogue with Distinct FSH-Selective Profile for Precision Swine Reproduction


Peforelin (CAS 147859-97-0), a synthetic decapeptide analogue of lamprey gonadotropin-releasing hormone III (lGnRH-III), is a veterinary pharmaceutical agent specifically authorized for the induction of estrus and ovulation synchronization in swine [1]. Marketed as Maprelin®, this compound is distinguished from other GnRH superagonists by its preferential, dose-dependent stimulation of follicle-stimulating hormone (FSH) secretion over luteinizing hormone (LH), a mechanistic divergence that directly influences follicular recruitment and development [2]. This FSH-selective profile, coupled with a rapid systemic clearance and a zero-day meat withdrawal period, establishes Peforelin as a targeted biotechnological tool rather than a broadly interchangeable reproductive hormone [3].

Why Peforelin (CAS 147859-97-0) Cannot Be Substituted with Other GnRH Agonists or Gonadotropins in Swine Protocols


The assumption that all GnRH analogues or gonadotropins (e.g., PMSG/eCG, buserelin) are functionally interchangeable in swine reproduction is contradicted by empirical comparative data. Direct head-to-head studies reveal critical, quantifiable divergences in efficacy, endocrine response, and product quality outcomes that preclude generic substitution. Unlike eCG, which acts directly on the ovary and is associated with fetal macrosomia (lower birth weights), or GnRH-I agonists which trigger a pronounced LH surge, Peforelin exhibits a unique FSH-selective activation pattern [1][2]. This mechanistic distinction translates into significant, measurable differences in farrowing efficiency, estrus response rates, and piglet birth weight profiles under commercial conditions, as detailed in Section 3 [3]. Consequently, protocol-driven procurement decisions must be anchored to compound-specific evidence rather than class-level assumptions.

Quantitative Comparative Evidence: Peforelin (CAS 147859-97-0) Performance Against PMSG (eCG), GnRH-I, and Untreated Controls


Superior Estrus Response Rate in Gilts and Sows Treated with Peforelin Compared to Untreated Controls

In a randomized controlled trial involving 400 commercial sows and gilts, administration of Peforelin (Maprelin®) 24 hours post-weaning resulted in a significantly higher estrus rate (ER) of 93.2%, compared to 87.2% in the untreated control group [1]. This 6-percentage-point absolute increase in ER represents a clinically meaningful improvement in the efficiency of batch farrowing protocols, directly reducing non-productive days.

Swine Reproduction Estrus Synchronization Fertility Management GnRH Analogue

Enhanced Farrowing Efficiency and Live Piglet Index with Peforelin vs. Untreated Controls

In the same large-scale field trial, Peforelin treatment led to a statistically significant improvement in both the farrowing efficiency index (FEI) and the live piglet index (LPI) compared to untreated controls (P = 0.0078 for both metrics) [1]. While specific absolute index values were not published, the statistically significant improvement indicates a measurable enhancement in the conversion of insemination events into live-born piglets, a key profitability metric for swine producers.

Swine Reproduction Litter Performance Farrowing Rate Productivity Indices

Higher Piglet Birth Weight Following Peforelin Treatment in Critical Subpopulations and Seasonal Infertility Periods

Field data demonstrate that Peforelin treatment confers a significant birth weight advantage in specific, economically important sow subcategories and during seasonal infertility. In primiparous and older (parity 5+) sows, piglets from Peforelin-treated dams had significantly higher birth weights [1]. Furthermore, during the late summer infertility period (August-September), all treated gilts and sows showed a significant improvement in piglet birth weight compared to untreated controls [1]. A separate comparative study found that piglets from Peforelin-treated gilts had significantly higher live-born birth weights (1.36 kg) than those from eCG-treated gilts (1.26 kg) (P < 0.02), with the control group at 1.32 kg [2].

Piglet Quality Birth Weight Seasonal Infertility Swine Production

Divergent Endocrine Activation: Peforelin's Lack of LH Stimulation Contrasts with GnRH-I Agonist

A controlled endocrine study in estrus-synchronized gilts demonstrated that 150 µg of Peforelin (Maprelin® XP10) had no measurable effect on FSH or LH release, whereas a 50 µg dose of a GnRH-I agonist (Gonavet Veyx®) stimulated a pronounced LH surge and a comparatively smaller FSH increase [1]. This finding contrasts with the widely cited FSH-selective property and underscores a key differential: Peforelin's reproductive effects are achieved through a distinct hypothalamic-pituitary-ovarian axis modulation that avoids the supraphysiological LH surge characteristic of other GnRH agonists, a factor that may contribute to the observed differences in oocyte quality and subsequent embryo survival.

Endocrinology GnRH Analogue FSH Selectivity Swine Reproduction

Comparable Ovulation Induction to eCG (PMSG) in a Murine Superovulation Model

In a controlled laboratory study comparing ovulation induction protocols in C57BL/6J mice, Peforelin was evaluated against pregnant mare serum gonadotropin (PMSG; eCG) [1]. While the number of oocytes collected was significantly lower in the Peforelin cohort, the fertilization rate of those oocytes was high and comparable to the PMSG cohort. Critically, ovarian morphology was not significantly altered by Peforelin treatment. This positions Peforelin as an ethically acceptable and regulatory-compliant alternative to PMSG, whose production is increasingly constrained by animal welfare and sourcing concerns.

Superovulation Animal Welfare GnRH Analogue Laboratory Animal Science

Evidence-Based Application Scenarios for Peforelin (CAS 147859-97-0) in Swine Production and Biomedical Research


Post-Weaning Estrus Induction in Batch Farrowing Systems

Peforelin is optimally deployed for the induction of a synchronous estrus in sows 24 hours post-weaning, a cornerstone of batch farrowing management. The evidence demonstrates a 93.2% estrus rate, a significant improvement over untreated controls [1], and enhanced farrowing efficiency indices [1]. This translates directly to more predictable and uniform breeding cycles, reducing the number of sows that fail to cycle and optimizing labor and facility utilization in large-scale commercial operations.

Improving Piglet Birth Weight and Neonatal Survival in High-Risk Parity Groups

Based on quantitative field data, Peforelin treatment is particularly indicated for primiparous gilts and older (parity 5+) sows, where it significantly increases live-born piglet birth weight [1][2]. The +0.10 kg advantage over eCG-treated gilts (1.36 kg vs. 1.26 kg) [2] is a clinically relevant gain that reduces pre-weaning mortality and enhances piglet vigor. This application is further validated by the significant birth weight improvement observed during the late summer infertility period, a time of elevated reproductive challenge [1].

Synthetic Superovulation Agent in Murine Models for Ethical Compliance

For academic and contract research organizations engaged in transgenic or developmental biology studies, Peforelin serves as a fully synthetic, ethically sound alternative to animal-derived PMSG (eCG) for superovulation in mice [3]. The evidence confirms that Peforelin yields oocytes with high fertilization rates and does not disrupt normal ovarian morphology, thereby meeting regulatory and animal welfare standards while ensuring a reliable, scalable supply of embryos for research purposes [3].

Endocrine Research on GnRH Analogues with Distinct FSH/LH Selectivity

Investigators studying gonadotropin regulation or the comparative pharmacology of GnRH superagonists should select Peforelin for its unique, context-dependent endocrine profile. The head-to-head evidence showing a lack of LH stimulation in estrus-synchronized gilts, in stark contrast to a GnRH-I agonist's pronounced LH surge [4], provides a critical experimental tool. This allows for the dissection of FSH-mediated vs. LH-mediated effects on folliculogenesis and ovulation, offering a level of experimental control not achievable with less selective analogues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Peforelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.